

Fluticasone Furoate-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fluticasone Furoate-d5*

Cat. No.: *B15614047*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fluticasone Furoate-d5**, a deuterated analog of the synthetic corticosteroid Fluticasone Furoate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and mechanism of action. The inclusion of deuterated internal standards like **Fluticasone Furoate-d5** is pivotal for enhancing the accuracy and reliability of pharmacokinetic and bioanalytical studies.

Chemical and Physical Properties

Fluticasone Furoate-d5 is a stable isotope-labeled version of Fluticasone Furoate, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution minimally alters the chemical properties of the molecule while providing a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

CAS Number: A specific CAS number for **Fluticasone Furoate-d5** is not consistently available in public databases. Researchers often reference the CAS number of the unlabeled compound, 397864-44-7, for logistical and ordering purposes. It is crucial to confirm the identity of the labeled compound through its certificate of analysis.

The following tables summarize the key quantitative data for both Fluticasone Furoate and its deuterated analog.

Table 1: General Chemical Properties

Property	Fluticasone Furoate	Fluticasone Furoate-d5	Reference
Molecular Formula	C ₂₇ H ₂₉ F ₃ O ₆ S	C ₂₇ H ₂₄ D ₅ F ₃ O ₆ S	[1]
Molecular Weight	538.58 g/mol	543.61 g/mol	[1]
Appearance	White to Off-White Solid	Not specified, typically a solid	[2]

Table 2: Physical and Chemical Parameters

Property	Fluticasone Furoate	Fluticasone Furoate-d5	Reference
Melting Point	250-252 °C (decomposes)	Not explicitly reported	[3][4]
Solubility	Practically insoluble in water; Soluble in DMSO (~15 mg/ml) and DMF (~20 mg/ml)	Not explicitly reported, expected to be similar to the unlabeled form	[5]
XLogP3	4.8	4.8	[1][6]
UV/Vis (λ _{max})	242 nm	Not explicitly reported	[5]

Synthesis of Fluticasone Furoate-d5

While specific, detailed protocols for the synthesis of **Fluticasone Furoate-d5** are proprietary and not widely published, a conceptual pathway can be derived from the known synthesis of Fluticasone Furoate and general methods for isotopic labeling.

The synthesis of Fluticasone Furoate typically involves the esterification of the 17β-carbothioic acid derivative of fluticasone with a furoate moiety and subsequent S-fluoromethylation.[7] For the deuterated analog, deuterated precursors would be introduced at a suitable stage. A plausible approach involves the use of deuterated reagents during the formation of the furoate

ring or the S-fluoromethyl group. For instance, deuterated starting materials for the furan-2-carboxylate portion could be employed.

Alternatively, late-stage deuteration of the Fluticasone Furoate molecule could be explored, although this may present challenges in controlling the position and extent of deuterium incorporation. The synthesis of deuterated metabolites often involves biotransformation or chemical synthesis from a deuterated parent compound.[8]

Mechanism of Action: Glucocorticoid Receptor Signaling

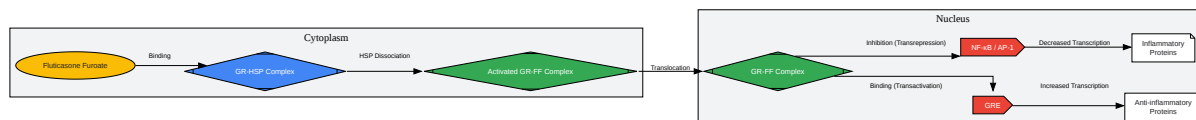
Fluticasone Furoate, like other corticosteroids, exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[9] The signaling pathway is a complex process involving genomic and non-genomic actions.

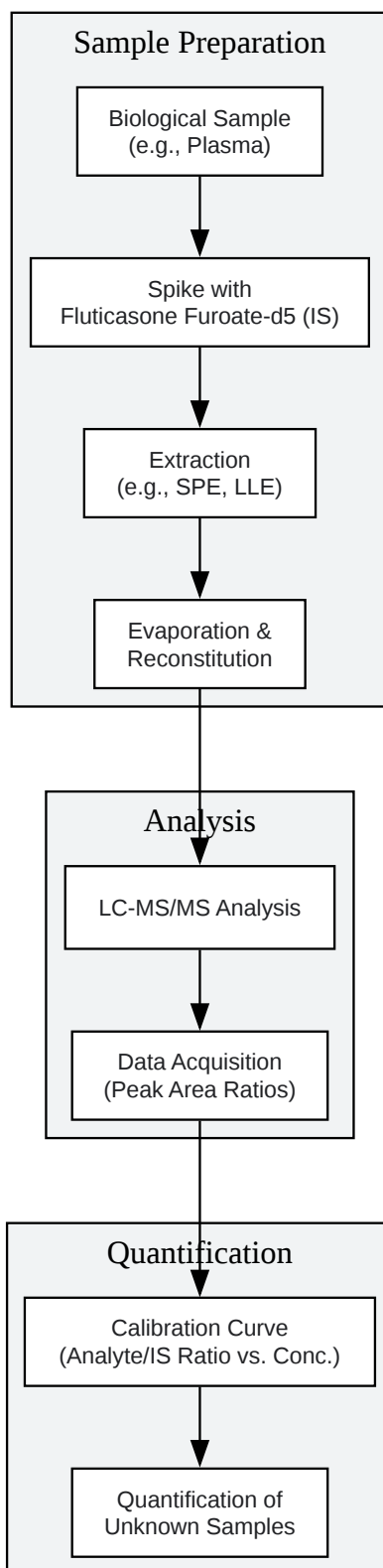
Upon entering the cell, Fluticasone Furoate binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[10][11] This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.[12]

In the nucleus, the complex can act in several ways:

- **Transactivation:** The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[12]
- **Transrepression:** The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF- κ B and AP-1, by protein-protein interactions, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[11]

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.





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